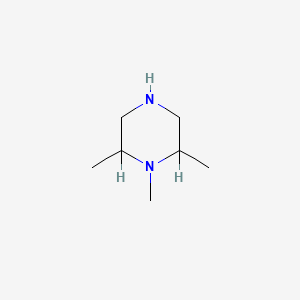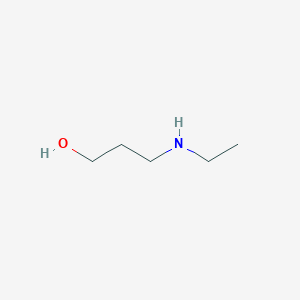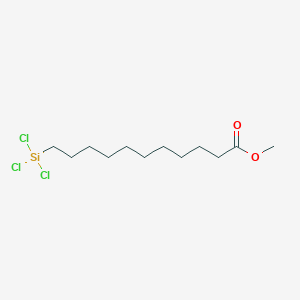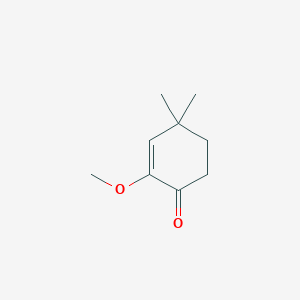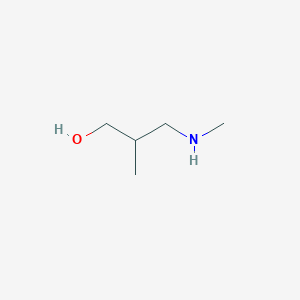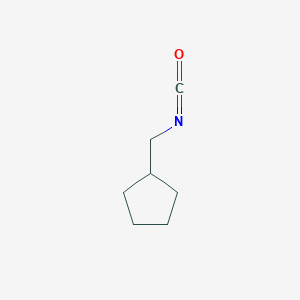
(Isocyanatomethyl)cyclopentane
Vue d'ensemble
Description
“(Isocyanatomethyl)cyclopentane” is a unique chemical compound. Its empirical formula is C7H11NO and it has a molecular weight of 125.17 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
Cyclopentane, the base structure of “this compound”, adopts non-planar puckered conformations whenever possible to reduce angle strain . At room temperature, cyclopentane undergoes a rapid bond rotation process in which each of the five carbons takes turns being in the endo position .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, cycloalkanes in general exhibit chemical properties intermediate between those of alkanes and alkenes . This behavior can be explained in terms of angle strain and steric hindrance .Applications De Recherche Scientifique
Thermodynamic Properties and Molecular Structure
Cyclopentane and its derivatives, such as methylcyclopentane and 1,cis-3-dimethylcyclopentane, have been studied for their thermodynamic properties. These studies involve the use of calorimetry to obtain heat-of-vaporization, vapor-heat-capacity, and gas-imperfection data. Such research provides insights into the molecular structure of cyclopentane, including the concept of pseudorotation in these puckered molecules (McCullough et al., 1959).
Synthesis and Design in Drug Development
Cyclopentane-1,3-dione derivatives, closely related to (Isocyanatomethyl)cyclopentane, have shown promise as carboxylic acid isosteres, with applications in designing potent thromboxane receptor antagonists. These studies highlight the potential of cyclopentane derivatives in drug design, offering alternatives to traditional functional groups (Ballatore et al., 2011).
Catalytic Synthesis Techniques
The palladium-catalyzed trimethylenemethane-[3+2]-cycloaddition method offers an efficient way to synthesize spirocyclic oxindolic cyclopentanes, demonstrating the value of cyclopentane derivatives in organic chemistry. This method allows for the construction of multiple adjacent stereogenic centers, which is crucial in complex molecule synthesis (Trost et al., 2007).
Research in Lipid Chemistry
Isoprostanes, derived from the peroxidation of polyunsaturated fatty acids, involve the synthesis of cyclopentane rings. The study of cyclopentane rings in isoprostanes offers new insights into lipid chemistry and the effects of oxidative stress, demonstrating the relevance of cyclopentane derivatives in understanding complex biological processes (Durand et al., 2004).
Calorimetric Studies in Chemical Engineering
Differential scanning calorimetry (DSC) has been applied to study the formation of cyclopentane hydrates in water-in-oil emulsions. These studies are significant for understanding the formation and growth of hydrates, which have implications in fields like petrochemical engineering and materials science (Karanjkar et al., 2012).
Safety and Hazards
Isocyanates, including “(Isocyanatomethyl)cyclopentane”, can cause irritation of skin and mucous membranes, chest tightness, and difficult breathing . They are classified as potential human carcinogens and known to cause cancer in animals . Thermal decomposition can lead to the release of irritating gases and vapors .
Mécanisme D'action
Target of Action
It is known that cyclopentane derivatives can serve as either the core scaffold or an appendage to occupy a hydrophobic pocket on the target .
Mode of Action
It is known that cyclopentane derivatives can improve drugs’ pharmacokinetic profiles .
Biochemical Pathways
It is known that cyclopentane derivatives can be involved in various biochemical pathways, contributing to their diverse pharmacological activities .
Result of Action
It is known that cyclopentane derivatives can have a high potential for biological activity .
Propriétés
IUPAC Name |
isocyanatomethylcyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-8-5-7-3-1-2-4-7/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUQMJAYHDQMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305302 | |
| Record name | (Isocyanatomethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42079-48-1 | |
| Record name | (Isocyanatomethyl)cyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42079-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Isocyanatomethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (isocyanatomethyl)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



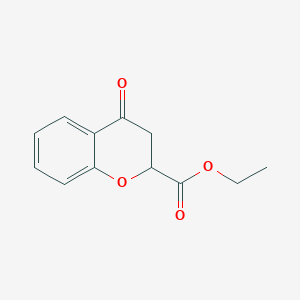
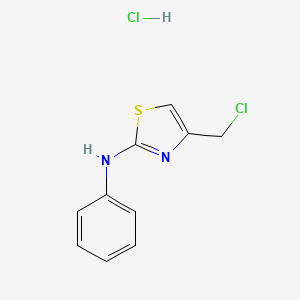
![2-{[2-(2-Bromophenoxy)ethyl]amino}ethanol](/img/structure/B3136574.png)
![N-[2-(4-Ethylphenoxy)ethyl]-1-butanamine](/img/structure/B3136588.png)
![N-[2-(4-Methylphenoxy)ethyl]-1-butanamine](/img/structure/B3136589.png)
![3-[(Z)-2-Oxo-3,3,3-trifluoropropylidene]isobenzofuran-1(3H)-one](/img/structure/B3136596.png)

